

Application Notes and Protocols for Live-Cell Imaging with FG 488 DHPE

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Compound of Interest

Compound Name: FG 488 DHPE

Cat. No.: B12391556

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Introduction

FG 488 DHPE (Fluorescein Green 488 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), also known as Oregon Green™ 488 DHPE, is a fluorescently labeled phospholipid analog used to investigate the structure and dynamics of cellular membranes in live cells. This probe consists of a DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid backbone conjugated to the bright and photostable Oregon Green™ 488 fluorophore.^{[1][2]} Its lipophilic nature allows for easy incorporation into the plasma membrane and other lipid bilayers, making it an excellent tool for real-time visualization of membrane dynamics, including lipid raft organization, endocytosis, and membrane trafficking.

Compared to its fluorescein-based counterpart, **FG 488 DHPE** offers superior photostability and reduced pH sensitivity in the physiological range, owing to its lower pKa of approximately 4.7.^{[1][2]} This makes it a more reliable probe for long-term live-cell imaging experiments where maintaining physiological pH is crucial.

Physicochemical and Fluorescent Properties

A summary of the key properties of **FG 488 DHPE** is presented in the table below. These values are essential for setting up imaging experiments and for the proper interpretation of results.

Property	Value	Reference
Synonyms	Oregon Green™ 488 DHPE	
Molecular Formula	C ₅₈ H ₈₂ F ₂ NO ₁₄ P	
Molecular Weight	~1086 g/mol	[1]
Excitation Maximum (λ _{ex})	~496 nm	[2][3]
Emission Maximum (λ _{em})	~524 nm	[2][3]
Quantum Yield	High	[4]
pKa	~4.7	[1][2]
Solvent for Stock Solution	DMSO (Dimethyl sulfoxide)	[1]

Experimental Protocols

I. Reagent Preparation

1. Handling and Storage: **FG 488 DHPE** is typically supplied as a lyophilized powder. Upon receipt, store it at -20°C, protected from light. When preparing to use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

2. Preparation of Stock Solution:

- Dissolve the lyophilized **FG 488 DHPE** in high-quality, anhydrous DMSO to a final concentration of 1 mM.
- For example, to prepare a 1 mM stock solution from 1 mg of **FG 488 DHPE** (MW ~1086 g/mol), add 921 µL of DMSO.
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

II. Live-Cell Labeling and Imaging Protocol

This protocol is a general guideline for labeling adherent mammalian cells. The optimal conditions, particularly the final concentration of the probe and incubation time, may vary depending on the cell type and experimental goals and should be determined empirically.

Materials:

- Adherent cells cultured in a suitable imaging dish (e.g., glass-bottom dish or chamber slide)
- **FG 488 DHPE** stock solution (1 mM in DMSO)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM or other phenol red-free medium)
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

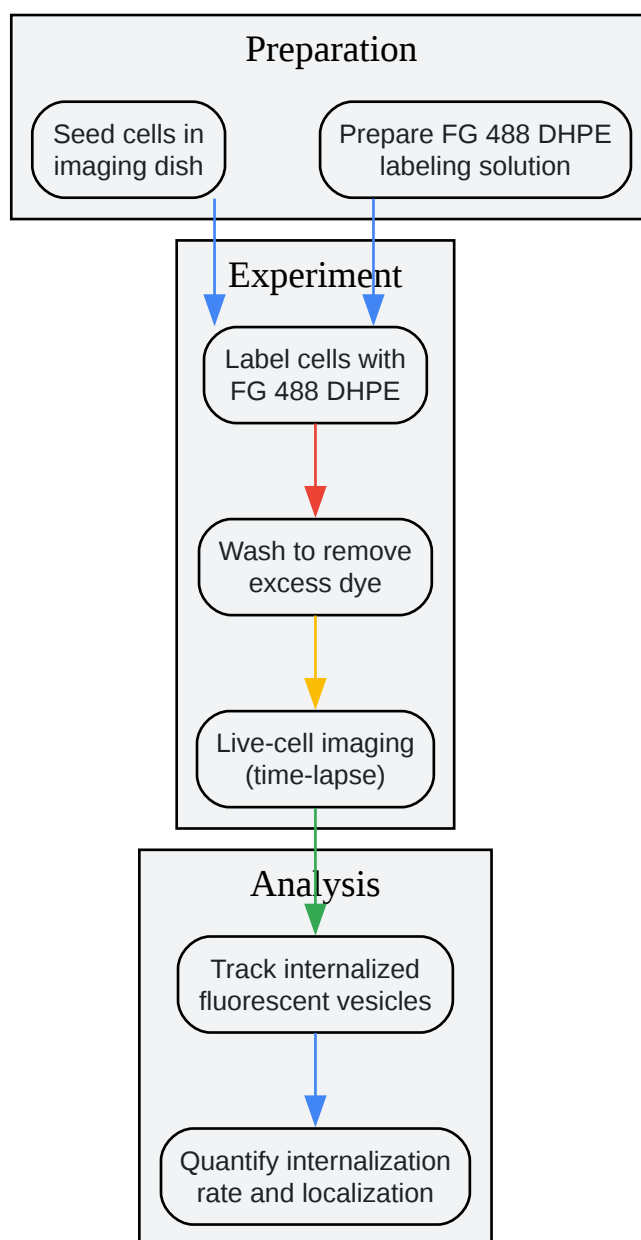
- Cell Seeding: Seed cells onto the imaging dish and culture until they reach the desired confluency (typically 60-80%).
- Preparation of Labeling Solution:
 - Warm the live-cell imaging medium to 37°C.
 - Dilute the 1 mM **FG 488 DHPE** stock solution in the pre-warmed imaging medium to a final working concentration. A starting concentration of 1-5 µM is recommended.
 - Note: To avoid potential artifacts from solvent, ensure the final concentration of DMSO in the labeling solution is below 0.5%.
- Cell Labeling:
 - Aspirate the culture medium from the cells.
 - Gently wash the cells once with pre-warmed PBS or HBSS.
 - Add the prepared labeling solution to the cells, ensuring the cell monolayer is completely covered.

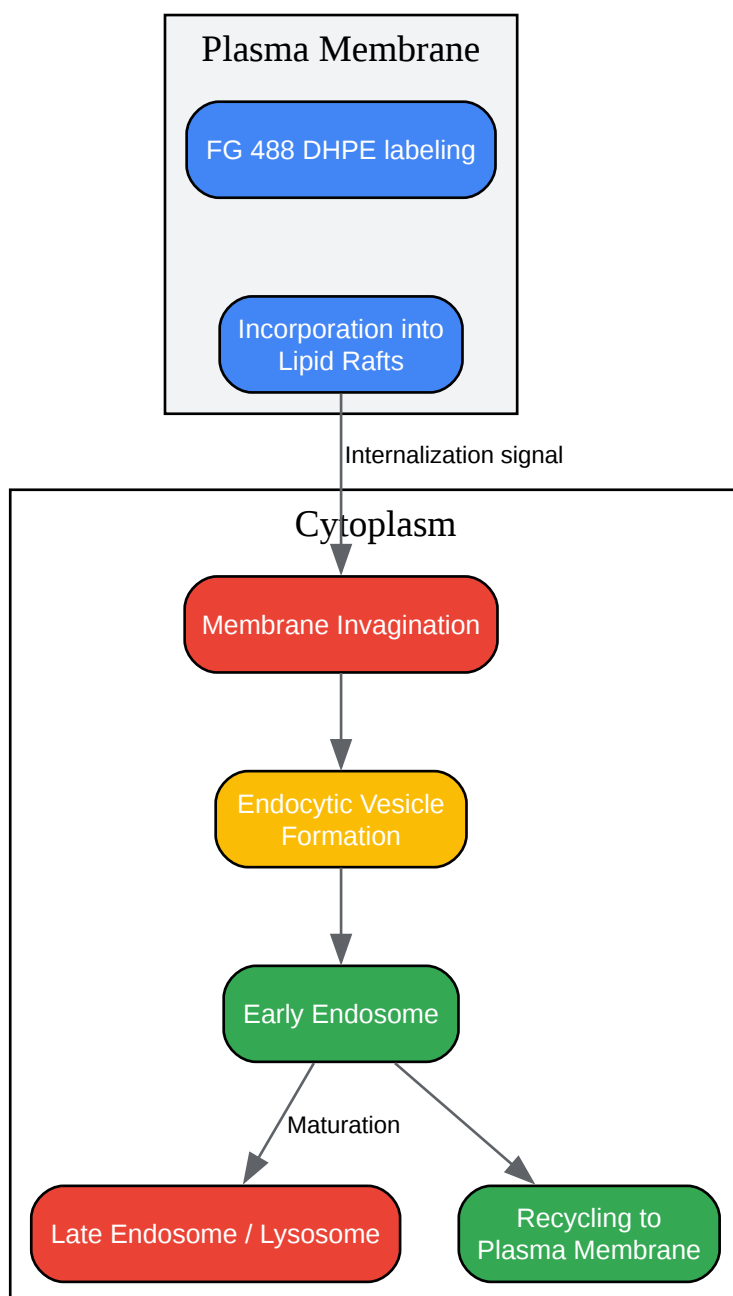
- Incubate the cells for 5-15 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.
- Washing:
 - Aspirate the labeling solution.
 - Wash the cells 2-3 times with pre-warmed live-cell imaging medium or PBS to remove unincorporated probe and reduce background fluorescence.
- Imaging:
 - Add fresh, pre-warmed live-cell imaging medium to the cells.
 - Image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., FITC/GFP filter set).
 - For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
 - Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Application: Visualization of Lipid Raft-Mediated Endocytosis

FG 488 DHPE can be used to track the internalization of plasma membrane components, including those associated with lipid rafts. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction and membrane trafficking.^{[5][6]} The endocytosis of these domains is a crucial cellular process for the uptake of various molecules and for the regulation of signaling pathways.^{[7][8]}

The following diagram illustrates a simplified workflow for a live-cell imaging experiment to visualize the endocytosis of **FG 488 DHPE**-labeled membranes.





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